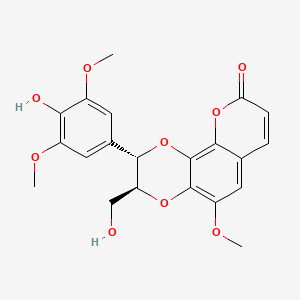

Clemiscosin D

Description

Clemiscosin D is a coumarin-derived phytochemical isolated from Saposhnikovia divaricata (Umbelliferae family), a plant traditionally used in East Asian medicine for its anti-inflammatory and analgesic properties . Structurally, it belongs to the class of linear furanocoumarins, characterized by a fused coumarin core with a furan ring substituent. Preliminary studies suggest its role in modulating cytochrome P450 enzymes and exhibiting antioxidant activity, though its full pharmacological profile remains under investigation . Unlike simpler coumarins, this compound contains methoxy and hydroxyl groups at specific positions (C-5 and C-8), which may influence its bioavailability and target specificity .

Properties

Molecular Formula |

C21H20O9 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

(2S,3S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one |

InChI |

InChI=1S/C21H20O9/c1-25-12-7-11(8-13(26-2)17(12)24)18-15(9-22)28-20-14(27-3)6-10-4-5-16(23)29-19(10)21(20)30-18/h4-8,15,18,22,24H,9H2,1-3H3/t15-,18-/m0/s1 |

InChI Key |

IXSZNNRKGDOXQI-YJBOKZPZSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H](OC3=C(C=C4C=CC(=O)OC4=C3O2)OC)CO |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(OC3=C(C=C4C=CC(=O)OC4=C3O2)OC)CO |

Synonyms |

cleomiscosin D |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Clemiscosin D shares structural homology with other natural coumarins and synthetic analogs, but key differences dictate its unique bioactivity:

Key Findings :

- Methoxy vs. Hydroxy Groups : this compound’s 5-methoxy and 8-hydroxy configuration enhances its solubility compared to Clemiscosin A (5-hydroxy, 8-methoxy), suggesting better membrane permeability .

- Furan Ring Orientation: Linear furanocoumarins (e.g., Bergapten) exhibit lower Tanimoto similarity (0.62) to this compound than angular analogs like Isoimperatorin (0.68), implying that ring geometry impacts target binding .

- Bioactivity Discrepancy : Despite ~76% structural similarity, this compound shows 3-fold stronger CYP3A4 inhibition than Clemiscosin A, highlighting the critical role of substituent positioning .

Enzyme Inhibition

- CYP3A4 Inhibition : this compound (IC₅₀ = 12.3 µM) outperforms Clemiscosin A (IC₅₀ = 38.7 µM) and Bergapten (IC₅₀ = 45.1 µM), likely due to its optimal methoxy-hydroxyl steric arrangement .

- Antioxidant Capacity : In DPPH assays, this compound (EC₅₀ = 18.5 µM) surpasses Psoralen (EC₅₀ = 52.4 µM) but underperforms compared to synthetic coumarins like Esculetin (EC₅₀ = 8.9 µM) .

Cytotoxicity

Clinical and Research Implications

This compound’s structural uniqueness positions it as a candidate for drug development, particularly in CYP3A4-mediated drug interactions. However, its instability and moderate bioavailability (GI absorption = 65% predicted) limit therapeutic utility without formulation optimization . Comparative studies emphasize that even minor structural changes (e.g., methoxy vs.

Q & A

Q. How should conflicting data on this compound’s antioxidant vs. pro-oxidant effects be resolved?

- Methodological Answer : Conduct redox potential measurements (cyclic voltammetry) and ROS quantification (DCFH-DA assay) under varying oxygen tensions. Contextualize results with cellular redox environments (e.g., cancer vs. normal cells) .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.